Isoguanosine Triacetate

描述

属性

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(17)19-16(25)20-14(10)21/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25)/t9-,11-,12-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMGQUDDESFBBM-SDBHATRESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(NC(=O)N=C32)N)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(NC(=O)N=C32)N)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857883 |

Source

|

| Record name | 2',3',5'-Tri-O-acetyl-2-oxo-2-hydroadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173098-06-1 |

Source

|

| Record name | 2',3',5'-Tri-O-acetyl-2-oxo-2-hydroadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isoguanosine Triacetate chemical structure and properties

An In-Depth Technical Guide to Isoguanosine Triacetate: Structure, Synthesis, and Applications

Abstract

Isoguanosine (isoG), a structural isomer of the canonical nucleoside guanosine, presents a unique landscape for chemical and biological exploration due to the transposition of its carbonyl and amino functional groups.[1][2] This seemingly minor alteration profoundly impacts its hydrogen-bonding patterns, self-assembly behavior, and biological recognition.[1] Isoguanosine Triacetate, the per-O-acetylated form of isoguanosine, serves as a critical derivative for researchers. The acetyl groups mask the hydrophilic hydroxyls of the ribose moiety, enhancing lipophilicity and rendering the molecule a valuable intermediate for chemical synthesis and a potential prodrug candidate for cell-based studies. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of Isoguanosine Triacetate, offering field-proven insights for researchers in medicinal chemistry, supramolecular science, and drug development.

Chemical Structure and Physicochemical Properties

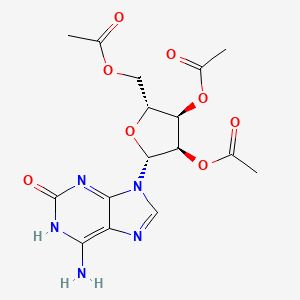

Isoguanosine Triacetate, systematically named (2R,3R,4R,5R)-2-(acetoxymethyl)-5-(6-amino-2-oxo-2H-purin-9(3H)-yl)tetrahydrofuran-3,4-diyl diacetate, is composed of an isoguanine nucleobase linked via an N-glycosidic bond to a 2',3',5'-tri-O-acetylated ribofuranose sugar.[3]

Core Structural Features

-

Isoguanine Base: Unlike guanine, which has a C6 carbonyl and a C2 amino group, isoguanine possesses a C2 carbonyl and a C6 amino group.[4] This rearrangement is fundamental to its unique properties, including its ability to form stable, non-canonical base pairs with isocytosine, a key component in efforts to expand the genetic alphabet.[4][5]

-

Tautomerism: In solution, the isoguanine moiety exists as a mixture of enol and keto tautomers.[1] The equilibrium between these forms is influenced by solvent polarity and temperature, which in turn affects its hydrogen bonding capabilities and UV absorption profile.[1]

-

Acetyl Protecting Groups: The three acetyl groups at the 2', 3', and 5' positions of the ribose sugar replace the hydroxyl protons. This conversion dramatically increases the molecule's lipophilicity, improving its solubility in organic solvents and facilitating its passage across cellular membranes.

Caption: Chemical structure of Isoguanosine Triacetate.

Physicochemical Data Summary

The key physical and chemical properties of Isoguanosine Triacetate are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₉N₅O₈ | [3][6][7] |

| Molecular Weight | 409.35 g/mol | [3] |

| CAS Number | 173098-06-1 | [3] |

| Appearance | White to off-white solid | [8] |

| Melting Point | 240-245°C | [6][7] |

| Solubility | Soluble in DMSO; enhanced solubility in organic solvents compared to isoguanosine | [] |

| Storage Conditions | Short-term: Room Temperature; Long-term: -20°C | [6] |

Synthesis and Purification Workflow

The synthesis of Isoguanosine Triacetate is a two-stage process: first, the preparation of the isoguanosine precursor, followed by the protection of the ribose hydroxyl groups via acetylation. While various methods exist for synthesizing isoguanosine, a robust and scalable approach involves the diazotization of 2,6-diaminopurine riboside.[10]

Caption: High-level workflow for the synthesis of Isoguanosine Triacetate.

Experimental Protocol: Synthesis of Isoguanosine

This protocol is adapted from a reported large-scale synthesis method.[10]

Materials:

-

2,6-diaminopurine riboside

-

Deionized Water (H₂O)

-

Acetic Acid (AcOH)

-

Sodium Nitrite (NaNO₂)

-

Aqueous Ammonia (NH₃)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Activated Charcoal

Procedure:

-

Suspension: Suspend 2,6-diaminopurine riboside (1.0 eq) in H₂O at room temperature.

-

Acidification: Add acetic acid (approx. 24.5 eq) to the suspension over 5 minutes. The choice of a weak acid like acetic acid provides the necessary acidic environment for the diazotization to proceed without being overly harsh on the glycosidic bond.

-

Diazotization: Add a solution of NaNO₂ (2.5 eq) in H₂O dropwise. The mixture should become a clear, yellow solution. This step converts the 6-amino group into a diazonium salt, which is an excellent leaving group.

-

Reaction: Stir the solution for 40 minutes. The diazonium salt is then displaced by a hydroxyl group from the aqueous solvent, forming the C6-carbonyl of the isoguanine ring system.

-

Neutralization & Precipitation: In an ice water bath, adjust the pH to 7 with dilute aqueous NH₃. The isoguanosine product, being less soluble at neutral pH, will precipitate out of the solution.

-

Purification: The crude precipitate is collected and can be further purified by dissolving it in dilute HCl with heating, treating with activated charcoal to remove colored impurities, followed by hot filtration. The filtrate is then cooled and neutralized with dilute NaOH to recrystallize the high-purity isoguanosine.

Experimental Protocol: Acetylation to Isoguanosine Triacetate

This is a generalized but field-proven protocol for the per-O-acetylation of ribonucleosides.

Materials:

-

High-purity Isoguanosine

-

Anhydrous Pyridine

-

Acetic Anhydride (Ac₂O)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

Procedure:

-

Azeotropic Drying: Co-evaporate the isoguanosine (1.0 eq) with anhydrous pyridine several times to remove any residual water, which would otherwise consume the acetylating agent.

-

Reaction Setup: Suspend the dried isoguanosine in anhydrous pyridine under an inert atmosphere (e.g., Argon or Nitrogen). Pyridine serves as both the solvent and a basic catalyst, activating the acetic anhydride and scavenging the HCl byproduct.

-

Acetylation: Cool the suspension in an ice bath and add acetic anhydride (a slight excess per hydroxyl group, e.g., 4-5 eq total) dropwise. Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete conversion of the starting material.

-

Quenching: Cool the reaction mixture in an ice bath and slowly add methanol to quench the excess acetic anhydride.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in DCM and wash sequentially with saturated NaHCO₃ solution (to remove acetic acid and pyridine), water, and brine. The organic layer is then dried over anhydrous Na₂SO₄.

-

Purification: After filtering off the drying agent and concentrating the solution, the crude Isoguanosine Triacetate is purified by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized Isoguanosine Triacetate. While specific spectral data is not widely published, the expected characteristics can be reliably predicted based on the molecular structure and data from analogous compounds.[11][12]

| Analysis Technique | Expected Observations |

| ¹H NMR | Acetyl Protons: Three distinct singlets in the δ 2.0-2.2 ppm region, each integrating to 3H.Ribose Protons: A series of multiplets between δ 4.0-6.0 ppm. The anomeric proton (H1') will appear as a doublet around δ 5.8-6.2 ppm.Purine Proton: A sharp singlet for the H8 proton, expected downfield around δ 7.8-8.2 ppm.Amine Protons: A broad singlet corresponding to the -NH₂ group. |

| ¹³C NMR | Acetyl Carbons: Signals around δ 20-21 ppm (methyl) and δ 169-171 ppm (carbonyl).Ribose Carbons: Five signals in the δ 60-90 ppm range.Purine Carbons: Five signals in the aromatic region (δ 110-160 ppm), including the C2 carbonyl. |

| Mass Spectrometry (ESI+) | [M+H]⁺: Expected at m/z 410.1.[M+Na]⁺: Expected at m/z 432.1.Fragmentation: Common fragments would correspond to the loss of ketene (CH₂CO) or acetic acid from the parent ion, and cleavage of the glycosidic bond. |

| Infrared (IR) | N-H Stretch: Broad peaks around 3100-3300 cm⁻¹.C=O Stretch (Ester): Strong, sharp peaks around 1740-1750 cm⁻¹.C=O Stretch (Amide/Lactam): Strong peak around 1650-1680 cm⁻¹.C-O Stretch: Strong peaks in the 1200-1250 cm⁻¹ region. |

Applications in Research and Development

The primary value of Isoguanosine Triacetate lies in its role as a protected, lipophilic version of isoguanosine, enabling specific experimental approaches that would be challenging with the parent nucleoside.

Caption: Key applications of Isoguanosine Triacetate as a research tool.

Prodrug and Cellular Permeability Studies

Many nucleoside analogues, including isoguanosine, exhibit poor cell membrane permeability due to their hydrophilicity. Acetylation masks the polar hydroxyl groups, creating a more lipid-soluble molecule that can more readily diffuse across the cell membrane. Once inside the cell, endogenous esterase enzymes cleave the acetyl groups, releasing the parent isoguanosine to exert its biological effect.[13] This makes Isoguanosine Triacetate an excellent tool for:

-

Evaluating the intracellular activity of isoguanosine.

-

Studying the biological effects of isoguanosine derivatives in cell-based assays for anti-inflammatory, muscle relaxant, or anti-cancer properties.[10][13]

Intermediate in Chemical Synthesis

The ribose hydroxyls are reactive sites that can interfere with desired chemical modifications on the isoguanine base. Isoguanosine Triacetate serves as a protected intermediate where these hydroxyls are masked.[14] This allows for selective chemical reactions to be performed on the nucleobase, such as:

-

Alkylation or acylation of the exocyclic amino group.

-

Halogenation at the C8 position.

-

Coupling reactions to introduce new functional groups.

After modification of the base, the acetyl groups can be easily removed under mild basic conditions (e.g., with methanolic ammonia) to yield the final modified nucleoside.

Supramolecular Chemistry

Isoguanosine is renowned for its ability to self-assemble into higher-order structures like pentamers and decamers, often templated by metal cations.[2][15] While most studies are conducted in aqueous media, Isoguanosine Triacetate allows for the exploration of these self-assembly phenomena in non-polar organic solvents, providing a different perspective on the intermolecular forces, such as π-π stacking and hydrogen bonding, that drive these elegant architectures.

Conclusion

Isoguanosine Triacetate is more than just a derivative; it is a versatile and enabling tool for the scientific community. Its enhanced lipophilicity and protected ribose moiety overcome significant experimental hurdles associated with the parent isoguanosine. By facilitating cellular delivery and enabling selective chemical modifications, Isoguanosine Triacetate is pivotal for advancing the study of non-canonical base pairing, developing novel therapeutic agents, and exploring new frontiers in supramolecular self-assembly. This guide provides the foundational knowledge and practical protocols for researchers to effectively synthesize, characterize, and utilize this important compound in their work.

References

-

Ding, T., Tang, F., Ni, G., Liu, J., & Zhao, H. (2020). The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications. RSC Advances, 10(11), 6426-6441. [Link]

-

Isoguanine - Grokipedia. (2026, January 8). Retrieved January 15, 2026, from [Link]

-

Wang, L., et al. (2024). Large-Scale Synthesis of High-Purity Isoguanosine and Resolution of its Crystal Structure by Microcrystal Electron Diffraction. Angewandte Chemie International Edition, e202400141. [Link]

-

Abet, V., & Rodriguez, R. (2014). Guanosine and isoguanosine derivatives for supramolecular devices. New Journal of Chemistry, 38(9), 4019-4031. [Link]

-

Isoguanine - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Bartlett, R. T., et al. (1981). Synthesis and pharmacological evaluation of a series of analogues of 1-methylisoguanosine. Journal of Medicinal Chemistry, 24(8), 947-954. [Link]

-

Buy Isoguanosine Triacetate | CAS 173098-06-1 - QCS Standards. (n.d.). Retrieved January 15, 2026, from [Link]

-

Weimann, A., et al. (2019). Identification and quantification of isoguanosine in humans and mice. Scandinavian Journal of Clinical and Laboratory Investigation, 79(3), 146-152. [Link]

-

Walsh, A. J., & Fraser, W. (2021). A concise synthesis of isoguanine 2'-deoxyriboside and its adenine-like triplex formation when incorporated into DNA. ARKIVOC, 2021(8), 50-62. [Link]

-

Abet, V., & Rodriguez, R. (2014). Guanosine and isoguanosine derivatives for supramolecular devices. New Journal of Chemistry, 38(9), 4019-4031. [Link]

-

Walsh, A. J., & Fraser, W. (2021). A concise synthesis of isoguanine 2'-deoxyriboside and its adenine-like triplex formation when incorporated into DNA. ARKIVOC, 2021(8), 50-62. [Link]

-

Isoguanine | C5H5N5O | CID 76900 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Kazimierczuk, Z., & Shugar, D. (1973). Preparative photochemical synthesis of isoguanosine ribo- and deoxyribonucleosides and nucleotides, and isoguanosine-3',5'-cyclic phosphate, a new cAMP analogue. Acta Biochimica Polonica, 20(4), 395-402. [Link]

-

Isoguanosine | C10H13N5O5 | CID 65085 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Crespo-Hernández, C. E., et al. (2022). Excited State Dynamics of 2'-Deoxyisoguanosine and Isoguanosine in Aqueous Solutions. The Journal of Physical Chemistry B, 126(7), 1435-1445. [Link]

-

Reese, C. B., & Skone, P. K. (1977). Acylation of 2′,3′,5′-tri-O-acetylguanosine. Journal of the Chemical Society, Chemical Communications, (22), 864-865. [Link]

-

Walsh, A. J., Schwalbe, C. H., & Fraser, W. (2021). A concise synthesis of isoguanine 2'-deoxyriboside and its adenine-like triplex formation when incorporated into DNA. ARKIVOC, 2021(8), 50-62. [Link]

-

2',3',5'-Tri-O-acetyl Guanosine - Pharmaffiliates. (n.d.). Retrieved January 15, 2026, from [Link]

-

Jha, A., et al. (2020). Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells. Science, 368(6488), 313-318. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001397). (n.d.). Human Metabolome Database. Retrieved January 15, 2026, from [Link]

-

Seela, F., et al. (2018). 5-Aza-7-deazaguanine-Isoguanine and Guanine-Isoguanine Base Pairs in Watson-Crick DNA: The Impact of Purine Tracts, Clickable Dendritic Side Chains, and Pyrene Adducts. Chemistry - A European Journal, 24(51), 13531-13545. [Link]

-

Identification and quantification of isoguanosine in humans and mice | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Bodamer, O. A., et al. (2001). Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry. Clinical Chemistry, 47(4), 740-744. [Link]

-

Beckstead, A. A., & Crespo-Hernández, C. E. (2023). Photophysical Characterization of Isoguanine in a Prebiotic-Like Environment. Chemistry – A European Journal, 29(5), e202202951. [Link]

-

Isoguanosine - Metkinen Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]

-

Kumar, K., & Srivatsan, S. G. (2018). Anion mediated, tunable isoguanosine self-assemblies: decoding the conformation influence and solvent effects. Chemical Science, 9(12), 3145-3155. [Link]

-

Triacetin | C9H14O6 | CID 5541 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Spandl, R. J., et al. (2021). Beyond absorption: online photoreactor mass spectrometry assessment of new acylphosphine oxide photoinitiators. Chemical Science, 12(15), 5555-5563. [Link]

Sources

- 1. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 2. Guanosine and isoguanosine derivatives for supramolecular devices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Buy Isoguanosine Triacetate | CAS 173098-06-1 | QCS Standards [qcsrm.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Isoguanine - Wikipedia [en.wikipedia.org]

- 6. usbio.net [usbio.net]

- 7. usbio.net [usbio.net]

- 8. Isoguanosine [metkinenchemistry.com]

- 10. Large‐Scale Synthesis of High‐Purity Isoguanosine and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Isoguanosine | C10H13N5O5 | CID 65085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis and pharmacological evaluation of a series of analogues of 1-methylisoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Guanosine and isoguanosine derivatives for supramolecular devices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2',3',5'-Tri-O-acetylisoguanosine

For Researchers, Scientists, and Drug Development Professionals

Foreword

Isoguanosine, a structural isomer of the canonical nucleoside guanosine, and its derivatives have garnered significant interest within the scientific community for their unique biochemical properties and therapeutic potential. This guide focuses on a key protected form, 2',3',5'-Tri-O-acetylisoguanosine, providing a comprehensive technical overview for researchers engaged in nucleoside chemistry, drug discovery, and molecular biology. As a Senior Application Scientist, the aim of this document is to synthesize the available technical data with practical, field-proven insights to facilitate its effective utilization in a research setting.

Core Molecular Profile

2',3',5'-Tri-O-acetylisoguanosine, also known as Isoguanosine Triacetate, is a synthetic derivative of isoguanosine where the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar are protected by acetyl groups. This protection strategy is crucial for various synthetic applications, enhancing solubility in organic solvents and allowing for selective modifications at other positions of the molecule.

Chemical and Physical Properties

A summary of the key physicochemical properties of 2',3',5'-Tri-O-acetylisoguanosine is presented in Table 1. This data is essential for its handling, characterization, and application in experimental workflows.

| Property | Value | Source(s) |

| CAS Number | 173098-06-1 | [1] |

| Molecular Formula | C₁₆H₁₉N₅O₈ | [1] |

| Molecular Weight | 409.35 g/mol | [1] |

| IUPAC Name | [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

| Synonyms | Isoguanosine triacetate, 2',3',5'-Tri-O-acetyl-D-isoguanosine | [1] |

| Melting Point | 240-245°C | |

| Storage Temperature | -20°C for long-term storage | |

| Solubility | Soluble in DMSO (Slightly), Water (Slightly, Heated, Sonicated) |

Synthesis and Characterization

Experimental Protocol: Acetylation of Isoguanosine

This protocol is based on the general principles of nucleoside acetylation. The rationale behind each step is to ensure complete reaction while minimizing degradation of the starting material and facilitating purification of the final product.

Materials:

-

Isoguanosine

-

Acetic Anhydride (Ac₂O)

-

Pyridine (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Methanol

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Drying of Isoguanosine: Dry the isoguanosine under vacuum at 60-80°C for at least 4 hours to remove any residual water, which can quench the acetic anhydride.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dried isoguanosine in a minimal amount of anhydrous DMF. Cool the solution in an ice bath.

-

Addition of Reagents: To the cooled solution, slowly add anhydrous pyridine, followed by the dropwise addition of acetic anhydride. The pyridine acts as a catalyst and a base to neutralize the acetic acid byproduct.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (e.g., 9:1 v/v). The tri-acetylated product will have a higher Rf value than the starting material.

-

Work-up: Once the reaction is complete, quench the excess acetic anhydride by the slow addition of methanol.

-

Purification: Remove the solvents under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 2',3',5'-Tri-O-acetylisoguanosine.

Characterization Workflow

Confirmation of the structure and purity of the synthesized 2',3',5'-Tri-O-acetylisoguanosine is paramount. A combination of spectroscopic techniques should be employed.

Caption: Workflow for the synthesis and characterization of 2',3',5'-Tri-O-acetylisoguanosine.

Spectroscopic Data Interpretation:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl protons around δ 2.0-2.2 ppm.[4] The signals for the ribose protons will be shifted downfield compared to the unprotected isoguanosine due to the deshielding effect of the acetyl groups.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the acetyl groups around 170 ppm, and the methyl carbons around 20-21 ppm.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the product (409.35 g/mol ). The observation of the [M+H]⁺ or [M+Na]⁺ ions will provide strong evidence for the successful synthesis.

Applications in Research and Drug Development

2',3',5'-Tri-O-acetylisoguanosine serves as a versatile intermediate in the synthesis of various biologically active molecules.

Role in Oligonucleotide Synthesis

One of the primary applications of protected nucleosides like 2',3',5'-Tri-O-acetylisoguanosine is in the solid-phase synthesis of oligonucleotides using phosphoramidite chemistry.[5][6][7] The acetyl groups protect the ribose hydroxyls, allowing for the selective formation of phosphodiester bonds at the 5' and 3' positions.

Experimental Workflow: Incorporation into Oligonucleotides

Caption: Hypothesized modulation of the PI3K/PKC signaling pathway by isoguanosine.

Further investigation is required to elucidate the precise molecular targets of isoguanosine and its derivatives within this and other signaling cascades.

Conclusion and Future Directions

2',3',5'-Tri-O-acetylisoguanosine is a valuable synthetic intermediate with significant potential in both basic research and therapeutic development. Its utility in the synthesis of modified oligonucleotides is well-established, and emerging evidence suggests intriguing possibilities for its role as an anticancer and antiviral agent, potentially through the modulation of key cellular signaling pathways.

Future research should focus on:

-

Developing and publishing a standardized, high-yield synthesis protocol for 2',3',5'-Tri-O-acetylisoguanosine.

-

Conducting detailed mechanistic studies to identify the specific molecular targets of isoguanosine and its derivatives in cancer and viral-infected cells.

-

Elucidating the precise interactions of isoguanosine with cellular signaling components to understand its broader biological effects.

This in-depth technical guide provides a solid foundation for researchers to understand and utilize 2',3',5'-Tri-O-acetylisoguanosine in their scientific endeavors. The continued exploration of this and other modified nucleosides holds great promise for advancing our understanding of biological processes and for the development of novel therapeutic strategies.

References

- Manual Oligonucleotide Synthesis Using the Phosphoramidite Method. (1988). Springer Protocols.

- Taniguchi, Y., Koga, Y., & Sasaki, S. (2014). Synthesis of 8-oxoguanosine phosphoramidite and its incorporation into Oligoribonucleotides. Current Protocols in Nucleic Acid Chemistry, 56, 4.58.1-10.

- Manual oligonucleotide synthesis using the phosphoramidite method. (1988). Methods in Molecular Biology, 4, 193-213.

- Bridson, P. K., Markiewicz, W. T., & Reese, C. B. (1977). Acylation of 2′,3′,5′-tri-O-acetylguanosine.

- El-Sayed, N., El-Gokha, A., & El-Brolosy, M. (2020). Novel guanosine derivatives against MERS CoV polymerase: An in silico perspective. Journal of Biomolecular Structure and Dynamics, 38(13), 3845-3854.

- Zhang, R., & Zhang, H. (2020).

- Goodman, M. G., & Goodman, F. (1989). Stimulation of phosphoinositide signaling pathway in murine B lymphocytes by a novel guanosine analog, 7-thia-8-oxoguanosine.

- Vanhaesebroeck, B., Leevers, S. J., Ahmadi, K., Timms, J., & Waterfield, M. D. (2001). The phosphoinositide 3-kinase pathway. Annual Review of Biochemistry, 70, 535-602.

- Fruman, D. A., & Bismuth, G. (2009). The phosphoinositide 3-kinase signaling pathway in normal and malignant B cells: activation mechanisms, regulation and impact on cellular functions. Oncogene, 28(1), 1-11.

- Vanhaesebroeck, B., & Alessi, D. R. (2000). The phosphoinositide 3-kinase signalling pathway. Journal of Cell Science, 113(8), 1439-1445.

- Vivanco, I., & Sawyers, C. L. (2002). The phosphoinositide 3-kinase AKT pathway in human cancer.

- El-Kafrawy, S. A., & El-Daly, M. M. (2019). Novel guanosine derivatives against Zika virus polymerase in silico. Journal of Biomolecular Structure and Dynamics, 37(16), 4277-4287.

- Das, S., & Das, S. (2022). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Journal of Molecular Structure, 1264, 133248.

- Ju, J., Kumar, S., Li, X., Jockusch, S., & Russo, J. J. (2020). Nucleotide Analogues as Inhibitors of Viral Polymerases. bioRxiv.

- Ju, J., Kumar, S., Li, X., Jockusch, S., & Russo, J. J. (2020). Nucleotide Analogues as Inhibitors of Viral Polymerases.

- El-Sayed, N. S., & El-Brolosy, M. A. (2021). An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges. International Journal of Biological Macromolecules, 186, 994-1006.

- Da Silva, A. B., & De Souza, M. V. N. (2007). ¹H and ¹³C NMR assignments of two triterpenoid derivatives from Mentha villosa Huds. Magnetic Resonance in Chemistry, 45(10), 881-884.

- Tararov, V. I., Kolyachkina, S. V., Alexeev, C. S., & Mikhailov, S. N. (2011).

- Takizawa, Y., et al. (2023). Specific inhibitory effects of guanosine on breast cancer cell proliferation.

- Chen, J., et al. (2012). The mechanisms of anticancer agents by genistein and synthetic derivatives of isoflavone. Current Medicinal Chemistry, 19(25), 4337-4351.

- Koya, D., & King, G. L. (1998). Protein kinase C activation: isozyme-specific effects on metabolism and cardiovascular complications in diabetes. Diabetologia, 41(11), 1247-1259.

- Chandra, K., Roy, T. K., & Friedler, A. (2014). A highly efficient in situ N-acetylation approach for solid phase synthesis. Organic & Biomolecular Chemistry, 12(11), 1766-1770.

- Pan, D., et al. (2022). Investigation of All Disease- Relevant Lysine Acetylation Sites in α-Synuclein Enabled by Non- canonical Amino Acid Mutagenesis. eLife, 11, e78893.

- Sun, Q. Y., et al. (2002). Activation of protein kinase C induces mitogen-activated protein kinase dephosphorylation and pronucleus formation in rat oocytes. Biology of Reproduction, 67(1), 64-70.

- Newton, A. C. (2018). Protein Kinase C: Perfectly Balanced. Cell, 174(4), 775-777.

- Pandey, P., & Khan, F. (2021). Potential Anticancer Properties and Mechanisms of Action of Formononetin. Oxidative Medicine and Cellular Longevity, 2021, 6683192.

- Ueda, Y., et al. (1996). Activation of the mitogen-activated protein kinase/extracellular signal-regulated kinase pathway by conventional, novel, and atypical protein kinase C isotypes. Journal of Biological Chemistry, 271(38), 23512-23519.

- Lin, H., & Su, X. (2013). Isotopic Labeling and Quantitative Proteomics of Acetylation on Histones and Beyond. Methods in Molecular Biology, 1077, 135-147.

Sources

- 1. biosynth.com [biosynth.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 6. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

The Role of Isoguanosine Triacetate in the Expanded Genetic Alphabet: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The central dogma of molecular biology has long been defined by a four-letter genetic alphabet (A, T, C, G). However, the ambition to transcend these natural limitations has led to the development of an expanded genetic alphabet, a cornerstone of xenobiology and synthetic biology. This guide provides an in-depth technical exploration of isoguanosine (isoG), a pivotal unnatural nucleoside, and its acetylated derivatives, in the context of creating stable and functional expanded genetic information systems. We will delve into the core principles of the isoG-isoC unnatural base pair, the synthetic pathways for isoguanosine triacetate, its incorporation into oligonucleotides via phosphoramidite chemistry, and the enzymatic recognition of its triphosphate form. This document aims to equip researchers with the foundational knowledge and practical insights necessary to leverage this powerful tool in drug discovery, diagnostics, and the engineering of novel biological systems.

Introduction: The Imperative for an Expanded Genetic Alphabet

The natural genetic alphabet, composed of adenine (A), guanine (G), cytosine (C), and thymine (T) in DNA, and uracil (U) in RNA, underpins the entirety of life as we know it. The specific hydrogen-bonding patterns of the A-T(U) and G-C pairs are fundamental to the storage and retrieval of genetic information.[1][2] However, this four-letter code represents a finite chemical space. Expanding the genetic alphabet by introducing a third, unnatural base pair (UBP) opens up a vast landscape of possibilities.[1][2] These include the site-specific incorporation of novel functional groups into nucleic acids and proteins, the development of new diagnostic tools, and the creation of semi-synthetic organisms with enhanced capabilities.[1][3][4][5][6]

The concept of an unnatural base pair is not new, with the idea of an isoG-isoC pair first proposed in 1962.[7][8] Isoguanosine, an isomer of guanosine, and its complementary partner, isocytosine (isoC), form a stable base pair with a hydrogen bonding pattern distinct from the natural pairs.[8][9] This orthogonality is crucial for their seamless integration into the machinery of replication, transcription, and translation without interfering with the natural genetic information.[7][10]

The Isoguanosine-Isocytosine Unnatural Base Pair: A Foundation of Orthogonality

The stability and specificity of the isoG-isoC pair stem from its unique hydrogen bonding pattern. Unlike the G-C pair, which has a donor-donor-acceptor pattern on guanine and an acceptor-acceptor-donor pattern on cytosine, the isoG-isoC pair exhibits a distinct arrangement. This unique geometry prevents mispairing with natural bases, ensuring the fidelity of information transfer within a system containing an expanded alphabet.[8]

However, the journey to a fully functional isoG-isoC system has faced challenges. Tautomerization of isoguanine can lead to misincorporation of T or U opposite it.[11] Additionally, the deamination of isocytosine to uracil can compromise the integrity of the genetic information.[12] To address these issues, derivatives such as 5-methylisocytosine (isoCm) have been developed, showing increased stability and improved performance in in vitro transcription.[7]

Caption: Hydrogen bonding between isoguanosine and isocytosine.

Synthesis and Protection: The Role of Isoguanosine Triacetate

The incorporation of isoguanosine into synthetic oligonucleotides requires a stable, protected precursor compatible with standard phosphoramidite chemistry. Isoguanosine itself presents synthetic challenges due to the reactivity of its exocyclic amine and lactam functions. Acetylation to form isoguanosine triacetate provides a robust method for protecting these reactive sites during oligonucleotide synthesis.

Synthesis of Isoguanosine

Several synthetic routes to isoguanosine have been developed. A common and efficient method involves the diazotization of 2,6-diaminopurine riboside with sodium nitrite in acetic acid.[13] This approach allows for large-scale synthesis of high-purity isoguanosine.[13] Alternative methods have also been explored, starting from precursors like 4-amino-5-imidazole carbonitrile (AICN).[9]

Acetylation to Isoguanosine Triacetate

The hydroxyl groups on the ribose sugar and the exocyclic amine of the isoguanine base are typically protected with acetyl groups. This is achieved by reacting isoguanosine with an acetylating agent, such as acetic anhydride, in the presence of a base catalyst. The resulting triacetate derivative is more soluble in organic solvents used in oligonucleotide synthesis and is stable under the conditions of phosphoramidite coupling.

Incorporation into Oligonucleotides: Phosphoramidite Chemistry

The workhorse of synthetic DNA and RNA synthesis is the phosphoramidite method.[14][15] This solid-phase synthesis approach allows for the sequential addition of nucleotide building blocks to a growing oligonucleotide chain with high efficiency.

Preparation of Isoguanosine Phosphoramidite

To be used in an automated DNA synthesizer, the protected isoguanosine triacetate must be converted into a phosphoramidite monomer. This involves phosphitylation of the 3'-hydroxyl group of the protected nucleoside.[15] The resulting phosphoramidite is a stable compound that can be readily activated for coupling during oligonucleotide synthesis. The choice of protecting groups for the exocyclic amine is critical for successful synthesis, with moieties like N,N-diisobutylformamidine showing superior performance for related unnatural bases.[16]

Solid-Phase Oligonucleotide Synthesis Workflow

The incorporation of the isoguanosine phosphoramidite follows the standard cycle of solid-phase oligonucleotide synthesis:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide.

-

Coupling: Activation of the isoguanosine phosphoramidite and its reaction with the free 5'-hydroxyl group of the growing chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Enzymatic Incorporation of Isoguanosine Triphosphate

For applications involving the replication and transcription of an expanded genetic alphabet, the corresponding nucleoside triphosphate (dNTP or NTP) is required. DNA and RNA polymerases must be able to recognize and incorporate isoguanosine triphosphate (isoGTP) opposite its complementary partner in a template strand.

Enzymatic Synthesis of isoGTP

While chemical synthesis of triphosphates is possible, enzymatic routes often offer higher yields and purity.[17] A common strategy involves a one-pot, multi-enzyme cascade. This can start from the nucleoside (isoguanosine), which is first phosphorylated to the monophosphate by a nucleoside kinase. Subsequent phosphorylations to the di- and triphosphate are then catalyzed by nucleoside monophosphate and diphosphate kinases, respectively.[17]

Polymerase Recognition and Fidelity

A variety of DNA and RNA polymerases have been shown to incorporate d-isoGTP opposite isoC in a template strand.[9] However, the efficiency and fidelity of this incorporation can vary significantly between different polymerases. For instance, the Klenow fragment of E. coli DNA polymerase I and T7 RNA polymerase can incorporate d-isoGTP, while T4 DNA polymerase has been reported to reject it under certain conditions.[9] The fidelity of replication is a critical parameter, and while high fidelity has been achieved, challenges such as misincorporation due to tautomerization remain an active area of research.[11][18]

Table 1: Polymerase Recognition of Isoguanosine

| Polymerase | Activity | Reference |

| Klenow Fragment (E. coli Pol I) | Incorporates d-isoGTP opposite T/isoC | [9] |

| T7 RNA Polymerase | Incorporates d-isoGTP opposite T/isoC | [9] |

| Avian Myeloblastosis Virus (AMV) Reverse Transcriptase | Enhanced formation of isoG-isoC and isoG-U pairs | [9] |

| T4 DNA Polymerase | Rejects isoguanine incorporation (under reported conditions) | [9] |

Applications in Drug Development and Research

The ability to site-specifically incorporate an unnatural base pair like isoG-isoC into nucleic acids has profound implications for drug development and fundamental research.

-

Aptamer Development: The expanded genetic alphabet provides a richer pool of chemical diversity for the in vitro selection of aptamers with enhanced binding affinities and specificities for therapeutic targets.[6]

-

Genetic Code Expansion: The isoG-isoC pair can be used to create novel codons and anticodons, enabling the site-specific incorporation of unnatural amino acids into proteins.[8][11] This technology, known as genetic code expansion, allows for the introduction of novel functionalities into proteins, such as fluorescent probes, cross-linkers, and post-translational modifications, which are invaluable for studying protein function and developing new biotherapeutics.[3][4][5]

-

Diagnostics: The orthogonality of the isoG-isoC pair can be exploited in diagnostic assays, such as quantitative PCR (qPCR), for the detection of specific nucleic acid sequences with high signal-to-noise ratios.[12]

-

Semi-Synthetic Organisms: The ultimate application of an expanded genetic alphabet is the creation of semi-synthetic organisms that can stably store and retrieve increased genetic information.[1] Such organisms could be engineered as cellular factories for the production of novel materials and therapeutics.

Future Perspectives and Challenges

The field of expanded genetic alphabets is rapidly evolving. While significant progress has been made with the isoG-isoC pair and other unnatural base pairs, several challenges remain. These include improving the fidelity of replication and transcription in vivo, developing efficient metabolic pathways for the biosynthesis of unnatural triphosphates within cells, and ensuring the long-term stability of the expanded genetic alphabet in evolving organisms.[19][20] The development of orthogonal replication systems within host organisms is a promising avenue for overcoming some of these hurdles.[10]

Conclusion

Isoguanosine and its triacetate derivative represent a mature and powerful tool for the expansion of the genetic alphabet. The principles of its orthogonal base pairing with isocytosine, coupled with well-established methods for its chemical synthesis, protection, and incorporation into oligonucleotides, provide a robust platform for researchers. The ability of polymerases to recognize and utilize isoguanosine triphosphate further extends its utility to in vitro and, increasingly, in vivo applications. As the field of synthetic biology continues to advance, the role of isoguanosine and other unnatural bases will undoubtedly be central to the development of next-generation therapeutics, diagnostics, and engineered biological systems.

References

- Applications of Genetic Code Expansion in Drug Discovery and Development. (2023). Walsh Medical Media.

- Unnatural base pairs for specific transcription. PNAS.

- Therapeutic applications of genetic code expansion. PMC - PubMed Central.

- Genetic Code Expansion: Recent Developments and Emerging Applications.

- Synthesis of phosphoramidites of isoGNA, an isomer of glycerol nucleic acid. PMC - NIH.

- Team:Bielefeld-CeBiTec/Project/unnatural base pair/unn

- Unnatural base pair systems toward the expansion of the genetic alphabet in the central dogma. PMC.

- Expanded genetic alphabet could spell out new genes. Chemistry World.

- The Expanded Genetic Alphabet. PMC - PubMed Central - NIH.

- Expansion of the genetic alphabet. Unknown Source.

- unnatural base pair system for efficient PCR amplification and functionalization of DNA molecules. Nucleic Acids Research | Oxford Academic.

- The Phosphoramidite Approach for Oligonucleotide Synthesis.

- ChemInform Abstract: Synthesis of Oligonucleotides Containing 2′-Deoxyisoguanosine and 2′-Deoxy-5-methylisocytidine Using Phosphoramidite Chemistry.

- The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applic

- Enzymatic incorporation of a third nucleobase pair. PMC - NIH.

- Synthesis of 8-oxoguanosine phosphoramidite and its incorporation into oligoribonucleotides. Okayama University.

- Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.

- Synthetic Biology Pathway to Nucleoside Triphosphates for Expanded Genetic Alphabets. Unknown Source.

- Synthetic Biology Pathway to Nucleoside Triphosphates for Expanded Genetic Alphabets. Unknown Source.

- Orthogonal DNA replication system accelerates evolution and cell factory construction in Escherichia coli.

- Autonomous assembly of synthetic oligonucleotides built from an expanded DNA alphabet. Total synthesis of a gene encoding kanamycin resistance. PMC - PubMed Central.

- Xenobiology. Wikipedia.

- Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosph

- The expanded genetic alphabet. PubMed - NIH.

- Enzymatic Synthesis of the Unnatural Nucleotide 2'-Deoxyisoguanosine 5'-Monophosph

- Large‐Scale Synthesis of High‐Purity Isoguanosine and Resolution of its Crystal Structure by Microcrystal Electron Diffraction. NIH.

Sources

- 1. The Expanded Genetic Alphabet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The expanded genetic alphabet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Therapeutic applications of genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Expanded genetic alphabet could spell out new genes | News | Chemistry World [chemistryworld.com]

- 7. Team:Bielefeld-CeBiTec/Project/unnatural base pair/unnatural base pairs - 2017.igem.org [2017.igem.org]

- 8. Unnatural base pair systems toward the expansion of the genetic alphabet in the central dogma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 10. the-innovation.org [the-innovation.org]

- 11. pnas.org [pnas.org]

- 12. ioc.kit.edu [ioc.kit.edu]

- 13. Large‐Scale Synthesis of High‐Purity Isoguanosine and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. atdbio.com [atdbio.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Enzymatic incorporation of a third nucleobase pair - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthetic Biology Pathway to Nucleoside Triphosphates for Expanded Genetic Alphabets. | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Isoguanosine Triacetate in Nucleic Acids

Executive Summary

Isoguanosine (isoG), a structural isomer of guanosine, represents a cornerstone in the field of synthetic biology and nucleic acid chemistry. Its unique hydrogen bonding pattern, which is orthogonal to the canonical Watson-Crick base pairs, enables the formation of a stable isoG-isocytosine (isoC) pair, paving the way for an expanded genetic alphabet. However, the therapeutic and in-vivo application of isoguanosine is hampered by the poor cell permeability of its phosphorylated active forms. Isoguanosine triacetate is a lipophilic prodrug designed to overcome this barrier. This guide provides a comprehensive technical overview of the mechanism of action of isoguanosine triacetate, from its cellular uptake and metabolic activation to its incorporation into nucleic acids and its impact on their structure and function. We will delve into the causality behind its design, the enzymology of its processing, and its applications for researchers, scientists, and drug development professionals.

The Principle of Orthogonal Base Pairing: Isoguanosine and Isocytosine

The central dogma of molecular biology is predicated on the specific hydrogen bonding between adenine (A) and thymine (T), and guanine (G) and cytosine (C). Isoguanosine (isoG) is a structural isomer of guanosine, where the C2 carbonyl and C6 amino groups are transposed.[1][2] This seemingly minor alteration fundamentally changes its hydrogen bonding pattern.

Instead of pairing with cytosine, isoguanosine forms a highly stable base pair with isocytosine (isoC) through three hydrogen bonds, mirroring the stability of the natural G-C pair.[3][4][5] In fact, studies have shown that the isoG-isoC pair is at least as stable as, and in some sequence contexts, even more stable than the canonical G-C pair.[5][6] This unique and specific interaction, which does not interfere with A-T or G-C pairing, is termed "orthogonal." It was first proposed by Alex Rich in 1962 and later pioneered by researchers like Steven A. Benner as a means to expand the genetic alphabet from four to six letters (A, T, G, C, isoG, isoC).[7]

Caption: Intracellular activation pathway of isoguanosine triacetate.

Enzymatic Incorporation into Nucleic Acids

Following de-acetylation and subsequent phosphorylation to deoxyisoguanosine triphosphate (d-isoGTP) or isoguanosine triphosphate (isoGTP), the active nucleotide can be recognized by various DNA and RNA polymerases. [8] Experimental studies have demonstrated that several polymerases can catalyze the template-directed incorporation of isoG opposite an isoC in an oligonucleotide template. These include:

-

T7 RNA Polymerase [8]* AMV Reverse Transcriptase [8]* Klenow Fragment of E. coli DNA Polymerase I [1][8] This enzymatic recognition is the foundation for the in vitro and potential in vivo expansion of the genetic alphabet. [7]However, the fidelity of this process is not perfect. A significant challenge is the keto-enol tautomerism of isoguanine. While the keto form correctly pairs with isocytosine, a minor enol tautomer can form a stable base pair with thymine (or uracil). [9][10]This can lead to the misincorporation of isoG opposite T in a template, or the misincorporation of T opposite an isoG template. [8][9]This tautomeric ambiguity has been a hurdle for its widespread adoption in synthetic organisms and has spurred research into isoG analogs that favor the keto form. [9]

Structural and Functional Consequences

The incorporation of isoguanosine into a nucleic acid duplex has distinct structural consequences.

-

RNA Duplexes: In RNA, the inclusion of isoG-isoC pairs generally stabilizes the duplex. [3][4]The degree of stabilization is sequence-dependent, with a notable increase in stability observed in 5'-GC-3'/3'-CG-5' nearest-neighbor contexts. [3][4]NMR studies have confirmed that RNA duplexes containing isoG-isoC pairs adopt an A-form helical structure, which is characteristic of standard RNA duplexes, albeit with some structural deviations. [3][4]

-

DNA Duplexes: In DNA, isoguanine can be a potent inducer of parallel-stranded (PS) duplex structures, particularly when paired with cytosine. [11][12]These PS-duplexes feature reverse Watson-Crick base pairing and have distinct groove dimensions compared to canonical B-DNA. [12]Isoguanine is also recognized as a product of oxidative damage to adenine in DNA, which can lead to mutations if not repaired. [11][12][13]

Quantitative Data: Thermodynamic Stability

The stability of isoG-isoC pairs in RNA has been quantified through UV optical melting studies. The data below summarizes the stabilizing effect of replacing G-C pairs with isoG-isoC pairs in different sequence contexts.

| Nearest-Neighbor Context | Change in Free Energy (ΔΔG°37) per iG-iC replacement (kcal/mol) | Reference |

| 5'-CG-3'/3'-GC-5' | < 0.2 | [3][4] |

| 5'-GG-3'/3'-CC-5' | < 0.2 | [3][4] |

| 5'-GC-3'/3'-CG-5' | + 0.6 (stabilizing) | [3][4] |

Table 1: Impact of isoG-iC replacements on RNA duplex stability at 37°C. A positive value indicates increased stabilization.

Applications in Research and Drug Development

The unique properties of isoguanosine underpin its use in several advanced applications:

-

Expanded Genetic Alphabet: The primary application is the creation of a semi-synthetic, six-letter genetic information system (A, T, C, G, isoC, isoG). [7][8]This allows for the site-specific incorporation of modified or labeled nucleotides into DNA and RNA for diagnostic and research applications. [7][14]* Therapeutic Potential: Isoguanosine and its analogs have been investigated for their pharmacological activity. [15]As an unnatural nucleoside, its incorporation into viral or cancer cell genomes can disrupt replication and transcription, leading to potential antiviral or anticancer effects. [1][16]* Probing Nucleic Acid Structure: Because of its unique pairing and structural effects, isoG is a valuable tool for biophysical studies of nucleic acid conformation, stability, and drug-nucleic acid interactions. [11][12]

Experimental Protocol: Enzymatic Incorporation of 2'-Deoxyisoguanosine

This protocol provides a method for verifying the template-directed incorporation of 2'-deoxyisoguanosine 5'-triphosphate (d-isoGTP) opposite a 5-methyl-isocytosine (d-isoCMe) base in a DNA template using the Klenow fragment of DNA polymerase I, which lacks 3'→5' exonuclease activity (exo-).

Self-Validating System:

This protocol is self-validating through the inclusion of control reactions. The "full-length product" should only be observed in the presence of both the d-isoCMe template and the d-isoGTP substrate (Lane 1). The absence of a full-length product in control lanes where a canonical dNTP is substituted for d-isoGTP (Lane 2) or where d-isoGTP is omitted (Lane 3) validates the specific incorporation of the unnatural base.

Materials:

-

DNA Template (e.g., 30-mer): 5'-[...]-X-[...]-3' where X is d-isoCMe

-

Primer (e.g., 18-mer, 5'-radiolabeled with 32P): 5'-[...]-3' (complementary to the 3' end of the template)

-

Klenow Fragment (3'→5' exo-)

-

10x Klenow Reaction Buffer

-

d-isoGTP solution (100 µM)

-

dNTP mix (dATP, dCTP, dGTP, dTTP at 100 µM each)

-

Stop Solution (95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

-

Nuclease-free water

-

Denaturing polyacrylamide gel (e.g., 20%) and electrophoresis apparatus

Methodology:

-

Primer-Template Annealing:

-

In a microcentrifuge tube, combine 2 pmol of the DNA template and 1 pmol of the 5'-32P-labeled primer.

-

Add 1x Klenow Reaction Buffer to a final volume of 10 µL.

-

Heat the mixture to 90°C for 3 minutes, then allow it to cool slowly to room temperature (~30 minutes) to anneal.

-

-

Enzymatic Reaction Setup:

-

Prepare four reaction tubes on ice, each containing 2 µL of the annealed primer-template complex.

-

Reaction 1 (Test): Add 1 µL of dNTP mix (excluding dGTP), 1 µL of d-isoGTP (100 µM), and nuclease-free water to a volume of 9 µL.

-

Reaction 2 (Control - Mismatch): Add 1 µL of full dNTP mix (100 µM) and nuclease-free water to a volume of 9 µL.

-

Reaction 3 (Control - Omission): Add 1 µL of dNTP mix (excluding dGTP) and nuclease-free water to a volume of 9 µL.

-

Reaction 4 (Control - No Enzyme): Set up identically to Reaction 1.

-

-

Initiation of Polymerization:

-

Add 1 µL of Klenow Fragment (exo-) (e.g., 2 units) to Reactions 1, 2, and 3. Add 1 µL of nuclease-free water to Reaction 4.

-

Gently mix and incubate all tubes at 37°C for 20 minutes.

-

-

Termination and Analysis:

-

Stop the reactions by adding 10 µL of Stop Solution to each tube.

-

Heat the samples to 95°C for 5 minutes to denature the DNA.

-

Load the samples onto a 20% denaturing polyacrylamide gel.

-

Run the gel until the bromophenol blue dye has migrated approximately two-thirds of the way down.

-

Expose the gel to a phosphor screen and visualize the results using a phosphorimager.

-

-

Expected Results:

-

Lane 1: A prominent band corresponding to the full-length 30-mer product, indicating successful incorporation of d-isoGTP opposite d-isoCMe.

-

Lane 2: The band should remain at the 18-mer primer length, showing that canonical dGTP is not incorporated opposite d-isoCMe.

-

Lane 3: The band should remain at the 18-mer primer length, demonstrating that the polymerase stalls without d-isoGTP.

-

Lane 4: The band should remain at the 18-mer primer length, confirming the reaction is enzyme-dependent.

-

Conclusion

Isoguanosine triacetate exemplifies a sophisticated prodrug strategy that leverages fundamental principles of medicinal chemistry to enable the intracellular delivery of a non-canonical nucleoside. Its mechanism of action is a multi-stage process involving passive cellular uptake, enzymatic de-acetylation, kinase-mediated phosphorylation, and finally, polymerase-catalyzed incorporation into nucleic acids. The resulting isoG-containing oligonucleotides possess unique structural and thermodynamic properties. As a tool for expanding the genetic alphabet and as a potential therapeutic agent, isoguanosine and its derivatives continue to be of significant interest, pushing the boundaries of synthetic biology and drug development.

References

-

Chen, X., Kierzek, R., & Turner, D. H. (2003). Stability and structure of RNA duplexes containing isoguanosine and isocytidine. Journal of the American Chemical Society, 125(48), 14758-14764. [Link]

-

Chen, X., Kierzek, R., & Turner, D. H. (2003). Stability and Structure of RNA Duplexes Containing Isoguanosine and Isocytidine. Journal of the American Chemical Society, 125(48), 14758-14764. [Link]

-

Switzer, C., Moroney, S. E., & Benner, S. A. (1993). Enzymatic recognition of the base pair between isocytidine and isoguanosine. Biochemistry, 32(39), 10489-10496. [Link]

-

Roberts, C., Bandaru, R., & Switzer, C. (1997). Theoretical and Experimental Study of Isoguanine and Isocytosine: Base Pairing in an Expanded Genetic System. Journal of the American Chemical Society, 119(20), 4640-4649. [Link]

-

Mehellou, Y., Rando, G., & Balzarini, J. (2018). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 118(7), 3522-3568. [Link]

-

Ding, T., Tang, F., Ni, G., Liu, J., Zhao, H., & Chen, Q. (2020). The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications. RSC Advances, 10(11), 6223-6248. [Link]

-

Yang, X. L., Sugiyama, H., Ikeda, S., Saito, I., & Wang, A. H. (1998). Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and isocytosine:guanine basepairs by nuclear magnetic resonance spectroscopy. Biophysical Journal, 75(3), 1148-1157. [Link]

-

Yang, X. L., Sugiyama, H., Ikeda, S., Saito, I., & Wang, A. H. (1998). Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and isocytosine:guanine basepairs by nuclear magnetic resonance spectroscopy. Biophysical Journal, 75(3), 1148-1157. [Link]

-

O'Neill, M. C. (2010). Expansion of the Genetic Alphabet: Unnatural Nucleobases and Their Applications. Current Protocols in Nucleic Acid Chemistry, Chapter 4, Unit 4.31. [Link]

-

Seela, F., & Melenewski, A. (2023). The Base Pairs of Isoguanine and 8-Aza-7-deazaisoguanine with 5-Methylisocytosine as Targets for DNA Functionalization. Molecules, 28(4), 1827. [Link]

-

Zhang, Y., et al. (2022). Enzymatic Synthesis of the Unnatural Nucleotide 2'-Deoxyisoguanosine 5'-Monophosphate. ChemBioChem, 23(21), e202200295. [Link]

-

Périgaud, C., et al. (2021). Prodrugs of Nucleoside 5'-Monophosphate Analogues: Overview of the Recent Literature Concerning their Synthesis and Applications. Current Medicinal Chemistry, 28(1), 1-2. [Link]

-

Abramov, M., et al. (2010). Isoguanine and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo. Chemistry - A European Journal, 16(39), 11856-11867. [Link]

-

American Chemical Society. (2010). Isocytosine. Molecule of the Week. [Link]

-

De Clercq, E. (2018). Prodrugs of Nucleoside Triphosphates as a Sound and Challenging Approach: A Pioneering Work That Opens a New Era in the Direct Intracellular Delivery of Nucleoside Triphosphates. ChemMedChem, 13(19), 1971-1974. [Link]

-

Johnson, A. A., et al. (2005). Sequence determination of nucleic acids containing 5-methylisocytosine and isoguanine: identification and insight into polymerase replication of the non-natural nucleobases. Nucleic Acids Research, 33(10), 3217-3225. [Link]

-

Pradère, U., et al. (2014). Prodrug Strategies in the Design of Nucleoside and Nucleotide Antiviral Therapeutics. Molecules, 19(7), 10690-10729. [Link]

-

Périgaud, C., et al. (2021). Prodrugs of Nucleoside 5'-Monophosphate Analogues: Overview of the Recent Literature Concerning their Synthesis and Applications. Current Medicinal Chemistry, 28(1). [Link]

-

Zhang, Y., et al. (2022). Enzymatic Synthesis of the Unnatural Nucleotide 2'‐Deoxyisoguanosine 5'‐Monophosphate. ChemBioChem, 23(21). [Link]

-

Walsh, A. J., Schwalbe, C. H., & Fraser, W. (2021). A concise synthesis of isoguanine 2'-deoxyriboside and its adenine-like triplex formation when incorporated into DNA. ARKIVOC, 2021(8), 50-62. [Link]

-

Wikipedia contributors. (2023). Artificially Expanded Genetic Information System. Wikipedia. [Link]

-

Grokipedia. (2026). Isoguanine. Grokipedia. [Link]

-

Bartlett, R. T., et al. (1981). Synthesis and pharmacological evaluation of a series of analogues of 1-methylisoguanosine. Journal of Medicinal Chemistry, 24(8), 947-954. [Link]

-

Betz, K., Malyshev, D. A., Lavergne, T., Welte, W., Diederichs, K., Dwyer, T. J., ... & Romesberg, F. E. (2012). The Expanded Genetic Alphabet. Angewandte Chemie International Edition, 51(4), 974-978. [Link]

-

Feldman, A. W., & Romesberg, F. E. (2019). Expansion of the Genetic Code via Expansion of the Genetic Alphabet. Accounts of Chemical Research, 52(3), 634-643. [Link]

-

Chidgeavadze, Z. G., et al. (1985). Nucleoside 5'-triphosphates with modified sugars as substrates for DNA polymerases. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 826(2-3), 145-154. [Link]

-

Matsukage, A., et al. (1988). Differential utilization of 2',3'-dideoxyguanosine 5'-triphosphate as a substrate for various DNA polymerases. Biochemical and Biophysical Research Communications, 153(2), 825-831. [Link]

-

Walsh, A. J., Schwalbe, C. H., & Fraser, W. (2021). A concise synthesis of isoguanine 2'-deoxyriboside and its adenine-like triplex formation when incorporated into DNA. Aston Research Explorer. [Link]

-

Bzowska, A., et al. (2019). Tri-Cyclic Nucleobase Analogs and Their Ribosides as Substrates of Purine-Nucleoside Phosphorylases. II Guanine and Isoguanine Derivatives. International Journal of Molecular Sciences, 20(2), 356. [Link]

-

Sawai, H., et al. (2007). Systematic characterization of 2′-deoxynucleoside- 5′-triphosphate analogs as substrates for DNA polymerases by polymerase chain reaction and kinetic studies on enzymatic production of modified DNA. Nucleic Acids Research, 35(18), 6109-6118. [Link]

-

Peng, Z., et al. (2022). Nucleic Acids and Their Analogues for Biomedical Applications. Molecules, 27(19), 6660. [Link]

-

Batra, V. K., et al. (2021). Mechanism of Deoxyguanosine Diphosphate Insertion by Human DNA Polymerase β. Biochemistry, 60(4), 311-319. [Link]

-

Biological Life Sciences. (2020). Properties of DNA (Physical Properties). YouTube. [Link]

-

Kim, S. H., et al. (1999). Synthesis of 2',3'-dideoxyisoguanosine from guanosine. Archives of Pharmacal Research, 22(6), 619-623. [Link]

-

Ojemaye, M. O., et al. (2022). Wogonin and its analogs for the prevention and treatment of cancer: A systematic review. Phytotherapy Research, 36(5), 1999-2029. [Link]

-

Ravanat, J. L., et al. (2000). Identification and quantification of isoguanosine in humans and mice. Free Radical Biology and Medicine, 29(1), 81-87. [Link]

-

Ding, T., et al. (2020). The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications. RSC Advances, 10(11), 6223-6248. [Link]

-

Johnson, A. A., et al. (2005). Sequence Determination of Nucleic Acids Containing 5-methylisocytosine and Isoguanine: Identification and Insight Into Polymerase Replication of the Non-Natural Nucleobases. Nucleic Acids Research, 33(10), 3217-3225. [Link]

-

Lu, Y., et al. (2023). The Progress and Evolving Trends in Nucleic-Acid-Based Therapies. International Journal of Molecular Sciences, 24(22), 16104. [Link]

-

Kazimierczuk, Z., & Shugar, D. (1973). Preparative photochemical synthesis of isoguanosine ribo- and deoxyribonucleosides and nucleotides, and isoguanosine-3',5'-cyclic phosphate, a new cAMP analogue. Acta Biochimica Polonica, 20(4), 395-402. [Link]

-

Ota, S. (2021). Nucleic Acid Drugs—Current Status, Issues, and Expectations for Exosomes. Cancers, 13(20), 5092. [Link]

Sources

- 1. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 2. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Stability and structure of RNA duplexes containing isoguanosine and isocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. acs.figshare.com [acs.figshare.com]

- 6. The Base Pairs of Isoguanine and 8-Aza-7-deazaisoguanine with 5-Methylisocytosine as Targets for DNA Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expansion of the Genetic Alphabet: Unnatural Nucleobases and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic recognition of the base pair between isocytidine and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isoguanine and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sequence determination of nucleic acids containing 5-methylisocytosine and isoguanine: identification and insight into polymerase replication of the non-natural nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and isocytosine:guanine basepairs by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and isocytosine:guanine basepairs by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. grokipedia.com [grokipedia.com]

- 14. The Expanded Genetic Alphabet - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and pharmacological evaluation of a series of analogues of 1-methylisoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Wogonin and its analogs for the prevention and treatment of cancer: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Theoretical Basis and Experimental Analysis of Isoguanosine Triacetate Pairing with Isocytosine

Foreword: Beyond the Canonical—Harnessing the Power of Unnatural Base Pairing

In the realm of molecular biology and drug development, the elegant simplicity of the Watson-Crick base pairing rules has long been the bedrock of our understanding of genetic information storage and transfer. However, the pursuit of novel therapeutic and diagnostic modalities has propelled the exploration of non-canonical base pairing systems. Among these, the isoguanosine (isoG) and isocytosine (isoC) pair stands out for its remarkable stability and fidelity, offering a tantalizing glimpse into an expanded genetic alphabet. This guide provides a comprehensive technical overview of the theoretical underpinnings and experimental validation of the pairing between isoguanosine, often utilized in its protected form as isoguanosine triacetate, and isocytosine. We will delve into the molecular intricacies of their interaction, detail the experimental methodologies to probe this pairing, and explore the implications for researchers, scientists, and drug development professionals.

The Molecular Architecture of an Unnatural Partnership: Isoguanosine and Isocytosine

The foundational principle of the isoG-isoC interaction lies in its unique hydrogen-bonding pattern, which is distinct from the canonical G-C and A-T pairs.[1] This orthogonality is the cornerstone of its application in expanding the genetic alphabet.[2]

Isoguanosine and Isocytosine: A Tale of Isomers

Isoguanosine is an isomer of guanosine, with the carbonyl and amino groups at the C2 and C6 positions of the purine ring being transposed.[3][4] Similarly, isocytosine is an isomer of cytosine. This seemingly subtle structural rearrangement has profound implications for their hydrogen bonding capabilities.

The Three-Hydrogen-Bond Handshake

The pairing of isoguanosine and isocytosine is stabilized by three hydrogen bonds, mirroring the strength of the natural guanine-cytosine (G-C) pair.[5][6] In fact, theoretical and experimental studies have shown that the isoG-isoC pair is of comparable, and in some contexts, slightly greater stability than the G-C pair.[3][7][8] This robust pairing is a key attribute for its use in various molecular applications.

The Challenge of Tautomerism

A critical aspect influencing the pairing behavior of isoguanosine is its existence in different tautomeric forms, primarily the keto and enol forms.[1] The enol tautomer of isoG can mispair with thymine (T), which can compromise the fidelity of this unnatural base pair in enzymatic processes like PCR.[1][9] This has been a significant consideration in the development of systems utilizing the isoG-isoC pair. To circumvent this, researchers have explored modifications to both the unnatural bases and the surrounding natural bases to favor the desired keto tautomer and enhance pairing specificity.

The Role of Isoguanosine Triacetate: A Synthetic Strategy

In chemical synthesis of oligonucleotides, protecting groups are essential to prevent unwanted side reactions at reactive functional groups.[3] The hydroxyl groups of the ribose sugar are particularly reactive and require protection. Acetyl groups are commonly used as protecting groups for the hydroxyl functions in nucleosides.[9] Isoguanosine triacetate, or more precisely 2',3',5'-tri-O-acetylisoguanosine, is a derivative of isoguanosine where the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar are protected by acetyl esters.[10]

This protection serves several purposes:

-

Enhanced Solubility: The acetylated form often exhibits improved solubility in organic solvents used during oligonucleotide synthesis.

-

Prevention of Side Reactions: It prevents the hydroxyl groups from participating in unintended reactions during the phosphoramidite chemistry used for oligonucleotide chain elongation.

-

Facilitated Purification: The protected nucleoside can be more easily purified using chromatographic techniques.

Following the synthesis of the oligonucleotide, the acetyl protecting groups are removed through a deprotection step, typically involving treatment with a base such as aqueous ammonia or sodium methoxide in methanol, to yield the final, functional oligonucleotide containing isoguanosine.[11][12]

Experimental Validation of the isoG-isoC Interaction

A multi-pronged experimental approach is necessary to fully characterize the pairing of isoguanosine and isocytosine. The three pillars of this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and thermal denaturation studies.

Unveiling the Hydrogen Bonds: NMR Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for studying the structure and dynamics of nucleic acids in solution.[5][13][14] It provides direct evidence of hydrogen bond formation and can elucidate the three-dimensional structure of an oligonucleotide duplex containing the isoG-isoC pair.

-

Sample Preparation:

-

Synthesize and purify the oligonucleotides containing isoguanosine (after deprotection from its triacetate form) and isocytosine (or its more stable analogue, 5-methyl-isocytosine).[6]

-

Dissolve the individual strands and their duplex in an appropriate NMR buffer. A common buffer consists of 10–20 mM sodium phosphate (pH 6.5-7.0), 50–150 mM NaCl, and 0.1 mM EDTA in 90% H₂O/10% D₂O.[13] The use of H₂O is crucial for observing the exchangeable imino protons involved in hydrogen bonding.

-

The typical oligonucleotide concentration for NMR studies is in the range of 0.5 to 1.5 mM.[13]

-

-

NMR Experiments:

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the imino protons, which resonate in a characteristic downfield region (typically 10-15 ppm) when involved in stable hydrogen bonds. The presence and chemical shifts of these protons provide initial evidence of duplex formation.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically < 5 Å). A sequential walk of NOE cross-peaks between the imino, aromatic, and sugar protons is used to assign the resonances and determine the overall helical structure (e.g., A-form vs. B-form).

-

Quantitative J(NN)HNN-COSY (Correlation Spectroscopy): This is a key experiment for the direct detection of N-H···N hydrogen bonds.[10][15] It measures the scalar coupling (²hJNN) between the ¹⁵N of the donor imino group and the ¹⁵N of the acceptor nitrogen across the hydrogen bond. The presence of this correlation provides unambiguous proof of the hydrogen bond.

-

Caption: Workflow for NMR analysis of isoG-isoC pairing.

Atomic Resolution Insights: X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the oligonucleotide duplex, revealing precise atomic coordinates and bond distances. This technique can definitively confirm the geometry of the isoG-isoC base pair and its impact on the overall helical structure.

-

Oligonucleotide Preparation and Crystallization:

-

Synthesize and purify high-quality oligonucleotides containing isoG and isoC. The purity of the sample is paramount for successful crystallization.

-

Screen a wide range of crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion.[16][17] Typical crystallization screens for nucleic acids involve varying precipitants (e.g., polyethylene glycol, 2-methyl-2,4-pentanediol), salts (e.g., MgCl₂, KCl, spermine), and pH.

-

Optimize the initial "hit" conditions to obtain diffraction-quality crystals.

-

-

Data Collection and Processing:

-

Mount a suitable crystal and expose it to a high-intensity X-ray beam, often at a synchrotron source.

-

Collect diffraction data as the crystal is rotated.

-

Process the diffraction data to obtain a set of structure factor amplitudes and phases.

-

-

Structure Solution and Refinement:

-

Solve the phase problem using methods such as molecular replacement, if a similar structure is known, or heavy-atom derivatization.

-

Build an atomic model of the oligonucleotide duplex into the electron density map.

-

Refine the model against the experimental data to improve its agreement with the observed diffraction pattern, resulting in a final, high-resolution structure.

-

Quantifying Stability: Thermal Denaturation (Tm) Analysis

Thermal denaturation, or melting temperature (Tm) analysis, is a fundamental technique for quantifying the thermodynamic stability of a nucleic acid duplex.[18][19][20] The Tm is the temperature at which 50% of the duplex has dissociated into single strands. By comparing the Tm of a duplex containing an isoG-isoC pair to a control duplex with a G-C or A-T pair, one can directly assess the contribution of the unnatural pair to the overall stability.

-

Sample Preparation:

-

Prepare solutions of the complementary oligonucleotides in a suitable buffer, typically 10 mM sodium phosphate, 100 mM NaCl, and 0.1 mM EDTA at pH 7.0.[19]

-

The concentration of the oligonucleotide duplex is typically in the micromolar range.

-

-

Data Acquisition:

-

Use a UV-Vis spectrophotometer equipped with a temperature controller.

-